molecular formula C17H14Cl2FN3O3 B273727 2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide

2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide

Cat. No. B273727
M. Wt: 398.2 g/mol
InChI Key: BFZWCLFFHAQGTB-UYOCIXKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide, also known as DFP-10825, is a novel small molecule that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the fields of medicine and biology due to its unique chemical properties and mechanism of action.

Mechanism of Action

2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide works by inhibiting the activity of a specific enzyme known as fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down a group of signaling molecules called endocannabinoids, which play a crucial role in regulating various physiological processes such as pain, inflammation, and appetite. By inhibiting FAAH, 2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide increases the levels of endocannabinoids in the body, leading to various physiological effects.
Biochemical and Physiological Effects
2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide has been found to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and anxiolytic effects. It has also been shown to have potential applications in the treatment of various disorders such as chronic pain, anxiety, and depression.

Advantages and Limitations for Lab Experiments

2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide has several advantages for use in lab experiments, including its high potency and selectivity for FAAH inhibition. However, its limitations include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide, including the development of new analogs with improved pharmacokinetic properties and the investigation of its potential applications in the treatment of various disorders. Additionally, further studies are needed to better understand the long-term effects and potential toxicity of 2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide.

Synthesis Methods

2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2,4-dichlorophenol with chloroacetyl chloride to form 2,4-dichlorophenoxyacetyl chloride. This compound is then reacted with 2-hydrazinyl-N-(4-fluorobenzylidene)acetamide to produce 2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide has been found to have potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and toxicology. Its unique chemical structure and mechanism of action make it a promising candidate for the development of new drugs and therapies.

properties

Product Name

2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide

Molecular Formula

C17H14Cl2FN3O3

Molecular Weight

398.2 g/mol

IUPAC Name

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-[(Z)-(4-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H14Cl2FN3O3/c18-12-3-6-15(14(19)7-12)26-10-17(25)21-9-16(24)23-22-8-11-1-4-13(20)5-2-11/h1-8H,9-10H2,(H,21,25)(H,23,24)/b22-8-

InChI Key

BFZWCLFFHAQGTB-UYOCIXKTSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N\NC(=O)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)F

SMILES

C1=CC(=CC=C1C=NNC(=O)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)F

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)F

Origin of Product

United States

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